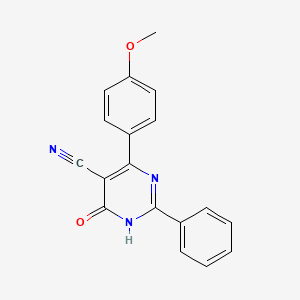

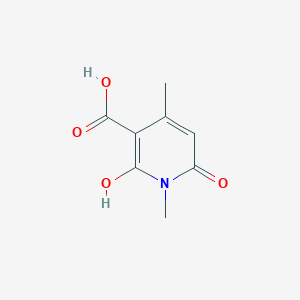

![molecular formula C6H4ClN3O B1417688 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 888720-60-3](/img/structure/B1417688.png)

5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

概要

説明

5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a compound that has been identified as a potential therapeutic target for the treatment of neuropathic pain . It is a member of the Ark1/Prk1 family of serine/threonine kinases and plays a role in modulating receptor endocytosis .

Synthesis Analysis

The synthesis of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves a series of steps. An in-house compound collection of kinase inhibitors was screened to identify several active compounds, including pyrrolo[2,1-f][1,2,4]triazine . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KOt-Bu .Molecular Structure Analysis

The molecular structure of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is complex. It is part of a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one include 1,3-dipolar cycloadditions of electron-poor dipolarophiles with triazinium ylides generated in situ from 1-alkyl-1,2,4-triazinium salts .科学的研究の応用

Synthesis and Scale-up

- Facile and Scalable Methodology : A new synthetic methodology for Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory starting material in producing the antiviral drug Remdesivir, has been developed. This process involves simple building blocks and has been scaled up for kilogram quantity preparation (Roy et al., 2021).

Drug Development

- VEGFR-2 Inhibitor : The compound has been involved in the discovery and preclinical studies of potent VEGFR-2 inhibitors, showing effectiveness in human tumor xenograft models and is currently under clinical trials for solid tumors treatment (Bhide et al., 2006).

- Cytotoxic Activity in Cancer Cell Lines : Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides displayed potent cytotoxic activity against various cancer cell lines, showing promise for cancer treatment applications (Li et al., 2018).

Chemical Synthesis

- One-Pot Preparation : The compound has been prepared via a one-pot reaction, providing an efficient synthesis method (Quintela et al., 1996).

- Diversity-Oriented Synthesis Approach : A method for constructing 2-heteroaryl-substituted derivatives of the compound has been developed, demonstrating the versatility of this compound in chemical synthesis (Xiang et al., 2013).

Analytical Chemistry

- NMR Spectroscopic Properties : Research has been conducted on the 1H and 13C NMR spectroscopic properties of derivatives of this compound, enhancing the understanding of its chemical behavior (Zemanová & Gašparová, 2017).

Kinase Inhibition

- Kinase Inhibitor Template : The compound serves as a template for kinase inhibitor development, offering a versatile scaffold in medicinal chemistry for targeting various kinases (Hunt et al., 2004).

Material Science

- Electrochemical Applications : The compound has been used in the development of a new star-shaped pyrrole monomer for electrochromic applications, demonstrating its potential in material science (Ak et al., 2006).

特性

IUPAC Name |

5-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-3H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJQMAIKMCZVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1Cl)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246563 | |

| Record name | 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

CAS RN |

888720-60-3 | |

| Record name | 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888720-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

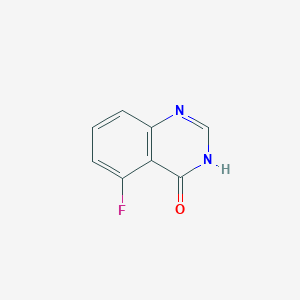

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)

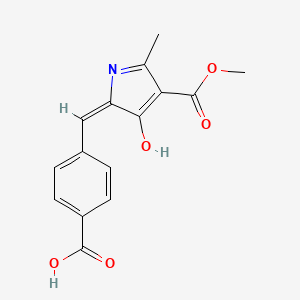

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

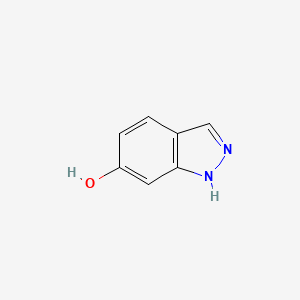

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)

![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)

![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)

![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)

![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)